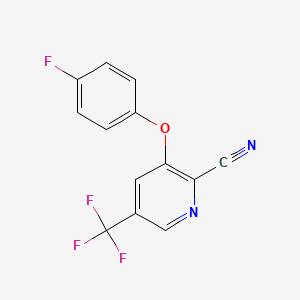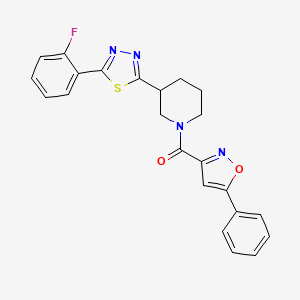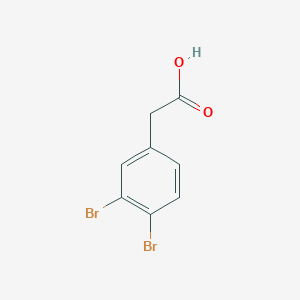
4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a chemical compound known for its potent inhibition of nicotinic acetylcholine receptors. This compound was first synthesized by researchers at Pfizer’s Central Research Division in the United States. It has a molecular formula of C16H26N2O3S and a molecular weight of 330.46 g/mol.
Applications De Recherche Scientifique
4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is widely used in scientific research, particularly in pharmacology and neuropharmacology. It serves as a tool compound to study the function of nicotinic acetylcholine receptors, which are involved in various neurological processes.
Méthodes De Préparation
The synthesis of 4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine involves several steps. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the butylsulfonyl group and the pyridine moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency .
Analyse Des Réactions Chimiques
4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Mécanisme D'action
The mechanism of action of 4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its binding to nicotinic acetylcholine receptors, thereby inhibiting their function. This inhibition affects the transmission of nerve signals, which can be useful in studying neurological disorders and developing treatments. The molecular targets include the receptor subunits, and the pathways involved are related to neurotransmission and signal transduction.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine include other pyrrolidine derivatives and nicotinic acetylcholine receptor inhibitors. Some examples are:
4-(Pyrrolidin-1-yl)benzonitrile: Used as a selective androgen receptor modulator.
Pyrrolidine-2-one: Known for its biological activity and use in medicinal chemistry.
Pyrrolidine-2,5-diones: Studied for their pharmacological properties. The uniqueness of this compound lies in its specific inhibition of nicotinic acetylcholine receptors, making it a valuable tool in neuropharmacological research.
Propriétés
IUPAC Name |
4-(1-butylsulfonylpyrrolidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-2-3-10-19(16,17)15-9-6-13(11-15)18-12-4-7-14-8-5-12/h4-5,7-8,13H,2-3,6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGNOOIAXKWKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(C1)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2421503.png)


![2-Chloro-4-[2-(pyridin-4-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2421507.png)


![N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2421512.png)

